molecular formula C19H31NO5 B11710418 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Cat. No.: B11710418
M. Wt: 353.5 g/mol
InChI Key: VZPRAOYHVHWTJR-UHFFFAOYSA-N
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Description

16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them valuable in various chemical and industrial applications .

Preparation Methods

The synthesis of 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of benzylamine with a linear polyether precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the macrocyclic ring coordinate with the cation, stabilizing it within the ring structure. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, the compound may facilitate the transport of metal ions across cell membranes, impacting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H31NO5

Molecular Weight

353.5 g/mol

IUPAC Name

16-benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

InChI

InChI=1S/C19H31NO5/c1-2-4-19(5-3-1)18-20-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20/h1-5H,6-18H2

InChI Key

VZPRAOYHVHWTJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOCCN1CC2=CC=CC=C2

Origin of Product

United States

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